molecular formula C19H18BrNO2 B8455041 Ethyl 3-(4-bromophenyl)-2-cyano-3-o-tolylpropanoate

Ethyl 3-(4-bromophenyl)-2-cyano-3-o-tolylpropanoate

Cat. No.: B8455041
M. Wt: 372.3 g/mol
InChI Key: FYIAJZHEZACTCX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-2-cyano-3-o-tolylpropanoate is a useful research compound. Its molecular formula is C19H18BrNO2 and its molecular weight is 372.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H18BrNO2

Molecular Weight

372.3 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)-2-cyano-3-(2-methylphenyl)propanoate

InChI

InChI=1S/C19H18BrNO2/c1-3-23-19(22)17(12-21)18(14-8-10-15(20)11-9-14)16-7-5-4-6-13(16)2/h4-11,17-18H,3H2,1-2H3

InChI Key

FYIAJZHEZACTCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C1=CC=C(C=C1)Br)C2=CC=CC=C2C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of (E)-ethyl 3-(4-bromophenyl)-2-cyanoacrylate (59.4 g, 212 mmol) in toluene (420 mL) was added over 80 min at 0-5° C. to o-tolylmagnesium chloride solution (1 M in tetrahydrofuran, 276 mL, 276 mmol). The reaction mixture was heated at 85° C. for 1½ h, then poured upon ice water and partitioned between 1 M aq. hydrochloric acid solution and ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate, filtered, and evaporated to produce the title compound (84.6 g), which was directly used in the next step. Light yellow oil, MS: 370.0 [M−H]−.
Quantity
59.4 g
Type
reactant
Reaction Step One
Name
o-tolylmagnesium chloride
Quantity
276 mL
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-(4-bromo-phenyl)-2-cyano-acrylic acid ethyl ester (6.65 g) in toluene (50 mL) was added to a solution of o-tolylmagnesium chloride in THF (1M, 30.9) at 0° C. After the addition was complete, the solution was heated to 85° C. for 1.5 hours, and stirring was continued at rt overnight. The mixture was heated for additional 2 hours to 85° C., cooled and poured onto ice. 1M HCl was added, the phases were separated and the inorganic one was extracted with EtOAc (2×). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel (Et2O/n-heptane 1:3) to yield the title compound (6.45 g, 73%) as a light yellow oil, MS (ESI−): m/z=370.0444 ([M−H]−, 1Br).
Quantity
6.65 g
Type
reactant
Reaction Step One
Name
o-tolylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

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